(S)-5-Isobutyl-1-methylpiperazin-2-one
Description
(S)-5-Isobutyl-1-methylpiperazin-2-one is a chiral piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol . The compound features an isobutyl group at position 5 and a methyl group at position 1 of the piperazin-2-one backbone, with stereochemical specificity at the (S)-configured carbon. This structural arrangement confers unique physicochemical properties, including moderate polarity and solubility in organic solvents. Its CAS registry number is 907973-09-5 .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5S)-1-methyl-5-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)4-8-6-11(3)9(12)5-10-8/h7-8,10H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
UUCLKCBICYZVPW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CC(C)CC1CN(C(=O)CN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isobutyl-1-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with methyl chloroformate to form an intermediate, which then undergoes cyclization with ethylenediamine to yield the desired piperazine derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (S)-5-Isobutyl-1-methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isobutyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenated derivatives in the presence of nucleophiles and a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: N-oxides of (S)-5-Isobutyl-1-methylpiperazin-2-one.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(S)-5-Isobutyl-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-5-Isobutyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (S)-5-Isobutyl-1-methylpiperazin-2-one vary in substituent groups, stereochemistry, and functional modifications. Below is a detailed comparison based on molecular properties, applications, and available research
Table 1: Comparative Analysis of Piperazinone Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Research Relevance |
|---|---|---|---|---|---|
| (S)-5-Isobutyl-1-methylpiperazin-2-one | 907973-09-5 | C₉H₁₈N₂O | 170.25 | 1-Me, 5-isobutyl (S-config) | Intermediate, bioactive scaffold |
| (S)-1-Ethyl-5-methylpiperazin-2-one | 869901-78-0 | C₇H₁₄N₂O | 142.20 | 1-Et, 5-Me (S-config) | Model compound for chiral synthesis |
| 1-Methyl-5-phenylpiperazin-2-one | 1509893-25-7 | C₁₁H₁₄N₂O | 190.24 | 1-Me, 5-Ph | Pharmaceutical building block |
| 5-Isobutyl-1-methylpiperazin-2-one dihydrochloride | 1000577-43-4 | C₉H₂₀Cl₂N₂O | 243.17 | 1-Me, 5-isobutyl (HCl salt) | Enhanced solubility for bioassays |
Key Structural and Functional Differences
Substituent Effects: The isobutyl group in (S)-5-Isobutyl-1-methylpiperazin-2-one enhances lipophilicity compared to the methyl or ethyl groups in analogs like (S)-1-Ethyl-5-methylpiperazin-2-one . This property may influence membrane permeability in biological systems. Aromatic vs.
Stereochemical Influence: The (S)-configuration in the target compound and (S)-1-Ethyl-5-methylpiperazin-2-one may confer enantioselective bioactivity, as seen in other chiral piperazinones .
Salt Forms :
- The dihydrochloride salt of 5-Isobutyl-1-methylpiperazin-2-one (CAS 1000577-43-4) offers improved aqueous solubility, making it preferable for in vitro cytotoxicity or binding assays .
Notes
- Stereochemical Significance : The (S)-configuration in the target compound and (S)-1-Ethyl-5-methylpiperazin-2-one underscores the need for enantiopure synthesis methods to avoid confounding bioactivity results .
- Industrial Relevance : The phenyl-substituted derivative (CAS 1509893-25-7) is marketed as a "building block" for drug development, highlighting its versatility in medicinal chemistry .
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